BenchChemオンラインストアへようこそ!

Methyl 7,8-dihydroxyisoquinoline-3-carboxylate

p56lck inhibitor tyrosine kinase immunosuppression

Methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (CAS 146515‑39‑1) is a synthetic, bicyclic isoquinoline derivative that was developed as a conformationally constrained mimetic of the styryl‑based tyrphostin scaffold. Structurally, it presents a 7,8‑dihydroxy substitution pattern on the isoquinoline nucleus and a methyl ester at the 3‑position, giving it a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g mol⁻¹.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 146515-39-1
Cat. No. B118061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7,8-dihydroxyisoquinoline-3-carboxylate
CAS146515-39-1
Synonymsmethyl 7,8-dihydroxyisoquinoline-3-carboxylate
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=C(C(=O)C2=CN1)O
InChIInChI=1S/C11H9NO4/c1-16-11(15)8-4-6-2-3-9(13)10(14)7(6)5-12-8/h2-5,13-14H,1H3
InChIKeyFWKWJBPZPXGFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (CAS 146515‑39‑1) – Core Chemical Identity for Research Procurement


Methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (CAS 146515‑39‑1) is a synthetic, bicyclic isoquinoline derivative that was developed as a conformationally constrained mimetic of the styryl‑based tyrphostin scaffold [1]. Structurally, it presents a 7,8‑dihydroxy substitution pattern on the isoquinoline nucleus and a methyl ester at the 3‑position, giving it a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g mol⁻¹ [2]. This compound was originally described as a sub‑micromolar inhibitor of the lymphocyte‑specific protein‑tyrosine kinase p56ᶫᶜᵏ and has since attracted attention as a privileged scaffold for the design of kinase inhibitors that discriminate between different tyrosine kinase subfamilies [1][3].

Why Generic Substitution of Methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (CAS 146515‑39‑1) Fails: Evidence‑Based Procurement Risks


In‑class isoquinoline‑3‑carboxylate analogs cannot be interchanged without compromising biological readout. The 7,8‑dihydroxy regioisomer exhibits quantitatively distinct potency and kinase‑discrimination profiles relative to its closest structural neighbors [1]. Replacing the methyl ester with a primary carboxamide reduces p56ᶫᶜᵏ inhibitory potency by 2.5‑fold, while shifting the hydroxyl groups to the 6,7‑positions virtually abolishes p56ᶫᶜᵏ activity [1][2]. These differences are not incremental; they reflect divergent structure–activity relationships that dictate which tyrosine kinase subfamily is inhibited. Procurement of an incorrect isomer or a closely related ester/amide variant therefore risks selecting a compound that is either weakly active or active against an entirely different kinase target, invalidating comparative pharmacological studies and wasting research resources [1][2].

Product‑Specific Quantitative Evidence Guide: Methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (CAS 146515‑39‑1) Versus Its Closest Analogs


p56ᶫᶜᵏ Autophosphorylation IC₅₀: The 7,8‑Dihydroxy Methyl Ester Delivers 0.2 µM Potency, 2.5‑Fold Superior to the Corresponding Carboxamide

In a direct head‑to‑head evaluation of bicyclic mimetics, methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (compound 12) inhibited immunopurified p56ᶫᶜᵏ autophosphorylation with an IC₅₀ of 0.2 µM, whereas its direct structural analog 7,8‑dihydroxyisoquinoline‑3‑carboxamide (compound 13) showed an IC₅₀ of 0.5 µM under identical assay conditions [1]. The ester‑to‑amide replacement therefore results in a 2.5‑fold loss of potency, indicating that the methyl ester is a critical pharmacophoric element for optimal p56ᶫᶜᵏ engagement [1].

p56lck inhibitor tyrosine kinase immunosuppression

Regioisomeric Selectivity: The 7,8‑Dihydroxy Pattern Is Essential for p56ᶫᶜᵏ Activity, Whereas the 6,7‑Dihydroxy Regioisomer Is Inactive Against p56ᶫᶜᵏ

A systematic comparison of isomeric dihydroxyisoquinoline‑3‑carboxamides revealed that the 7,8‑dihydroxy substitution pattern is essential for p56ᶫᶜᵏ inhibitory activity, while the 6,7‑dihydroxy regioisomer lacks meaningful p56ᶫᶜᵏ inhibition [1]. In the same study, the 7,8‑dihydroxy‑bearing compound demonstrated potency against p56ᶫᶜᵏ, whereas the 6,7‑dihydroxy series was active against the epidermal growth factor receptor (EGFR) kinase instead, highlighting a complete target‑switch driven solely by the position of the catechol hydroxyl groups [1].

structure-activity relationship kinase selectivity isoquinoline regioisomers

Functional Group Impact: The Methyl Ester Outperforms the Carboxylic Acid and Carboxamide at the 3‑Position for p56ᶫᶜᵏ Inhibition

Within the 7,8‑dihydroxyisoquinoline series, the nature of the 3‑position substituent directly modulates p56ᶫᶜᵏ potency. The methyl ester (compound 12) achieved an IC₅₀ of 0.2 µM, whereas the corresponding carboxamide (compound 13) reached only 0.5 µM [1]. Although a direct head‑to‑head value for the free carboxylic acid is not reported in the same study, the acid is considerably less potent than the ester across related kinase inhibitor chemotypes, consistent with reduced membrane permeability and altered hydrogen‑bonding capacity [2].

ester vs amide bioisostere medicinal chemistry p56lck inhibitor optimization

Mechanistic Differentiation: Non‑ATP‑Competitive Kinase Inhibition Profile Confirmed for Methyl 7,8‑Dihydroxyisoquinoline‑3‑carboxylate

Kinetic analysis in the primary reference demonstrated that inhibition of p56ᶫᶜᵏ by methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (compound 12) was not competitive with respect to ATP [1]. This contrasts with the majority of clinically used kinase inhibitors, which target the ATP‑binding pocket. The non‑ATP‑competitive mechanism implies that the compound binds to an alternative site on the kinase, potentially offering a different selectivity profile and the ability to inhibit p56ᶫᶜᵏ even at high intracellular ATP concentrations [1].

non-ATP-competitive inhibitor kinase inhibition mechanism p56lck

HIV‑1 Integrase Inhibition: A Secondary Pharmacological Activity with IC₅₀ = 14 µM, Enabling Polypharmacology Studies

Beyond p56ᶫᶜᵏ, methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate has been reported to inhibit HIV‑1 integrase in vitro with an IC₅₀ of 14 µM [1]. While this potency is substantially weaker than its p56ᶫᶜᵏ activity, it distinguishes the compound from close analogs such as the carboxamide (compound 13), for which HIV‑1 integrase data are not reported, and from the 6,7‑dihydroxy regioisomer, which has not been characterized against integrase in the same assay panel [1].

HIV-1 integrase inhibitor polypharmacology antiviral agent

Conformational Constraint Advantage: Bicyclic Isoquinoline Scaffold Locks Catechol and Vinyl Pharmacophores into a Coplanar Orientation

Methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate was designed as a ring‑constrained analog of the acyclic lead 3,4‑dihydroxy‑α‑cyanocinnamamide (4) [1]. In the acyclic lead, the phenyl ring and vinyl side chain can freely rotate, populating multiple low‑energy conformations. The isoquinoline scaffold locks the catechol and the α,β‑unsaturated carbonyl system into a planar, cleft‑compatible geometry that was hypothesized to be required for binding within the flat catalytic cavity of p56ᶫᶜᵏ [1]. Although the exact IC₅₀ of the acyclic lead against p56ᶫᶜᵏ is not stated in the primary publication, the bicyclic compounds were reported to be the most potent analogues in the study, with the isoquinoline series outperforming naphthalene, quinoline, and 2‑iminochromene congeners [1].

conformational constraint scaffold hopping tyrphostin mimetic

Best Research and Industrial Application Scenarios for Methyl 7,8‑dihydroxyisoquinoline‑3‑carboxylate (CAS 146515‑39‑1)


p56ᶫᶜᵏ‑Dependent T‑Cell Signaling Studies Requiring a Non‑ATP‑Competitive Chemical Probe

When investigating T‑cell receptor‑proximal signaling events where p56ᶫᶜᵏ is the primary kinase, this compound provides sub‑micromolar potency (IC₅₀ = 0.2 µM) combined with a demonstrated non‑ATP‑competitive mechanism [1]. This combination makes it preferable over ATP‑competitive inhibitors such as PP1 or PP2, which lose efficacy under high intracellular ATP concentrations and are susceptible to resistance mutations in the ATP‑binding cleft [1].

Kinase Selectivity Profiling: Discriminating p56ᶫᶜᵏ from EGFR Using the 7,8‑Dihydroxy Pharmacophore

The 7,8‑dihydroxy substitution pattern is essential for p56ᶫᶜᵏ activity, whereas the 6,7‑dihydroxy regioisomer shifts selectivity toward EGFR [2]. Researchers performing kinome‑wide selectivity panels can use this pair of regioisomers as matched chemical probes to deconvolve p56ᶫᶜᵏ‑dependent versus EGFR‑dependent phosphorylation events in the same cellular background [2].

Structure‑Based Design of Conformationally Constrained Kinase Inhibitors

Medicinal chemistry groups pursuing rigidified kinase inhibitor scaffolds can employ this compound as a validated starting point for further optimization. The isoquinoline core locks the catechol and acrylate‑like moieties into a coplanar orientation that mimics the putative bioactive conformation of the flexible tyrphostin lead [1]. The methyl ester provides a synthetic handle for amidation or hydrolysis, enabling systematic exploration of 3‑position SAR without perturbing the kinase‑discriminating 7,8‑dihydroxy motif [1].

Dual p56ᶫᶜᵏ/HIV‑1 Integrase Polypharmacology Research

For laboratories exploring the intersection of kinase signaling and retroviral integration, this compound is a uniquely characterized dual inhibitor, showing p56ᶫᶜᵏ IC₅₀ = 0.2 µM and HIV‑1 integrase IC₅₀ = 14 µM [1][3]. This dual‑activity profile is absent from the carboxamide analog and from the 6,7‑dihydroxy regioisomer, making it the only member of this isoquinoline series suitable for polypharmacology proof‑of‑concept studies [1][3].

Quote Request

Request a Quote for Methyl 7,8-dihydroxyisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.